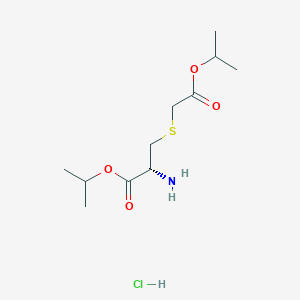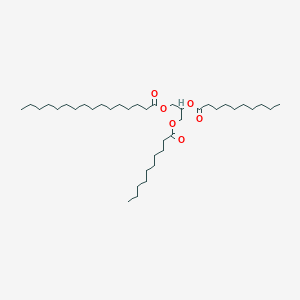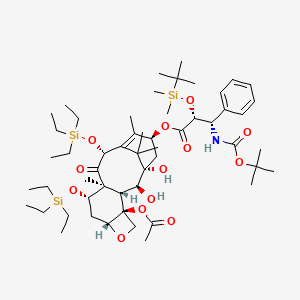
Carbocisteine Diisopropyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocisteine Diisopropyl Ester Hydrochloride is a derivative of carbocisteine, a mucolytic agent commonly used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . This compound is designed to reduce the viscosity of mucus, making it easier to expel from the respiratory tract.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine Diisopropyl Ester Hydrochloride typically involves the esterification of carbocisteine with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbocisteine Diisopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield carbocisteine and isopropyl alcohol.
Oxidation: The thiol group in carbocisteine can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbocisteine and isopropyl alcohol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted carbocisteine derivatives.
Scientific Research Applications
Carbocisteine Diisopropyl Ester Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Carbocisteine Diisopropyl Ester Hydrochloride exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the disulfide bonds in mucus glycoproteins, leading to a decrease in mucus elasticity and viscosity . This facilitates the expulsion of mucus, thereby improving respiratory function. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the respiratory system .
Comparison with Similar Compounds
Similar Compounds
Erdosteine: Another mucolytic agent that works similarly by reducing mucus viscosity.
N-acetylcysteine: A well-known mucolytic and antioxidant used in the treatment of respiratory conditions.
Dornase alfa: An enzyme that breaks down DNA in mucus, reducing its viscosity, primarily used in cystic fibrosis.
Uniqueness
Carbocisteine Diisopropyl Ester Hydrochloride is unique in its dual action of reducing mucus viscosity and providing antioxidant effects. This combination makes it particularly effective in treating respiratory conditions characterized by both excessive mucus production and oxidative stress .
Properties
Molecular Formula |
C11H22ClNO4S |
|---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4;/h7-9H,5-6,12H2,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
TWPCRACRGILCCO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N.Cl |
Canonical SMILES |
CC(C)OC(=O)CSCC(C(=O)OC(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)

![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)

![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)







![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
